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Introduction

The Eilat virus (EILV), a member of the Alphavirus genus, presents a unique and valuable tool
for investigating the innate immune responses of mosquitoes. Unlike most alphaviruses that
infect both vertebrate and invertebrate hosts, EILV replication is restricted to insect cells,
making it a safe and effective model for studying mosquito antiviral pathways without the need
for high-containment facilities.[1][2][3][4] Its inability to replicate in vertebrate cells is a multi-
layered restriction, occurring at both the entry and RNA replication stages.[5] This host
restriction makes EILV an ideal candidate for dissecting the mosquito's immune signaling
pathways, such as RNA interference (RNAI), Toll, Immune Deficiency (IMD), and Janus
kinase/signal transducer and activator of transcription (Jak-STAT), in response to a genuine
viral challenge.

These application notes provide a comprehensive overview and detailed protocols for utilizing
Eilat virus to study mosquito immune responses, with a focus on Aedes aegypti, a primary
vector for numerous human arboviral diseases.

Key Advantages of Using Eilat Virus

» Biosafety: As an insect-specific virus, EILV can be handled under Biosafety Level 1 (BSL-1)
or 2 (BSL-2) conditions, depending on institutional guidelines, significantly reducing the cost
and complexity of research compared to pathogenic arboviruses.
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» Specific Host-Virus Interaction: EILV allows for the study of a natural alphavirus infection in
mosquitoes, providing insights into the co-evolution of viral strategies and mosquito immune
defenses.

» Tool for Superinfection Exclusion Studies: EILV has been shown to induce homologous and
heterologous interference, reducing the replication of pathogenic alphaviruses like
Chikungunya virus (CHIKV) and some flaviviruses, making it a potential biocontrol agent and
a tool to study viral competition and superinfection exclusion.

Mosquito Immune Signhaling Pathways

Mosquitoes possess a sophisticated innate immune system to combat viral infections. The
primary antiviral pathways that can be investigated using Eilat virus are:

* RNA Interference (RNAI) Pathway: This is a major antiviral defense mechanism in insects.
Viral double-stranded RNA (dsRNA) is recognized and processed by Dicer-2 (Dcr2) into
small interfering RNAs (siRNAs), which guide the RNA-induced silencing complex (RISC) to
degrade viral RNA.

» Toll Pathway: Primarily known for its role in antifungal and antibacterial responses, the Toll
pathway has also been implicated in antiviral defense. Its activation leads to the
translocation of the NF-kB transcription factor Rell into the nucleus, inducing the expression
of antimicrobial peptides (AMPs) and other immune effectors.

o IMD Pathway: Similar to the Toll pathway, the IMD pathway is crucial for antibacterial
defense and can also be involved in antiviral responses. It culminates in the activation of the
NF-kB transcription factor Rel2, leading to the expression of a distinct set of AMPs.

o Jak-STAT Pathway: This pathway is involved in a wide range of cellular processes, including
antiviral immunity. Upon viral infection, the pathway can be activated, leading to the
phosphorylation and nuclear translocation of the STAT transcription factor, which in turn
regulates the expression of antiviral genes, such as Vago.
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Table 1: Eilat Virus Titer in Mosquito Cell Culture and
Vari M ito < :

Titer
. . Method of (PFUImL or  Time Post-
Virus Strain  Host . . Reference
Infection PFU/mosqu Infection
ito)
C7/10 (Aedes
EILV albopictus MOI of 10 >108 PFU/mL 48 hours
cells)
) ~3.5log10
Aedes Intrathoracic )
EILV ] PFU/mosquit 7 days
aegypti (104 PFU)
o
) ~3.0 log10
Aedes Intrathoracic )
EILV ) PFU/mosquit 7 days
albopictus (104 PFU)
o
) ~2.51o0g10
Anopheles Intrathoracic )
EILV ) PFU/mosquit 7 days
gambiae (104 PFU)
0
Culex ) ~3.0 log10
_ . Intrathoracic .
EILV quinquefascia PFU/mosquit 7 days
(104 PFU)
tus o
Aedes Oral (109 2.3 log10
EILV-eRFP _ 14 days
aegypti PFU/mL) PFU/body
Aedes Oral (107 2.0 log10
EILV-eRFP ) 14 days
aegypti PFU/mL) PFU/body

Table 2: Infection and Dissemination Rates of Eilat Virus
in Aedes aegypti
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] . Oral Dose Infection Disseminati Time Post-
Virus Strain . Reference
(PFU/mL) Rate (%) on Rate (%) Infection
EILV-eRFP 109 78 26 14 days
EILV-eRFP 107 63 8 14 days
EILV-eRFP 105 0 0 14 days

Table 3: Example Fold-Change in Immune Gene
Expression in C6/36 Cells Infected with Eilat Virus

Chimeras

Note: This data is for EILV chimeras in a cell line and may not fully represent the response to

wild-type EILV in mosquitoes. Further research is required to determine the precise fold-

changes for these genes in Aedes aegypti infected with wild-type Eilat virus.

Fold Fold
Change Change Time Post-
Gene Pathway . Reference
(EILVICHIK (EILVIVEEV Infection
V vs Mock) vs Mock)
Attacin B
IMD/Toll >2 ~1 48 hours
(AttB)
Defensin A
Toll >4 ~1 48 hours
(DEFA)
Defensin B
Toll >2 ~1 48 hours
(DEFB)
Defensin C
Toll >2 ~1 48 hours
(DEFC)
Dcr2 RNAI ~1 >2 48 hours
Ago2 RNAI ~1 >2 48 hours
Experimental Protocols
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Protocol 1: Eilat Virus Propagation in C7/10 Cells

Objective: To generate high-titer stocks of Eilat virus for mosquito infection experiments.
Materials:

 Eilat virus stock

e C7/10 (Aedes albopictus) cells

e Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-
Streptomycin, and 1% Tryptose Phosphate Broth

e 75 cm2 cell culture flasks
e Incubator (28°C)

e Centrifuge

0.22 um syringe filters

Procedure:

e Grow C7/10 cells to 80-90% confluency in a 75 cm2 flask.

e Prepare the virus inoculum by diluting the Eilat virus stock in L-15 medium to achieve a
multiplicity of infection (MOI) of 0.1.

e Remove the growth medium from the C7/10 cells and wash once with sterile Phosphate
Buffered Saline (PBS).

e Add the virus inoculum to the cell monolayer and incubate for 1-2 hours at 28°C, gently
rocking the flask every 15 minutes to ensure even distribution.

 After the adsorption period, remove the inoculum and add 15 mL of fresh L-15 medium.

 Incubate the flask at 28°C for 3-5 days. While EILV does not cause overt cytopathic effects, a
reduction in cell growth may be observed.
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e Harvest the supernatant, which contains the progeny virus.

» Clarify the supernatant by centrifuging at 3,000 x g for 15 minutes at 4°C to remove cell
debris.

 Filter the clarified supernatant through a 0.22 um syringe filter.
 Aliquot the virus stock and store at -80°C.

o Determine the virus titer using a plaque assay on C7/10 cells.

Protocol 2: Mosquito Infection with Eilat Virus

Objective: To infect Aedes aegypti mosquitoes with Eilat virus via intrathoracic injection or oral
feeding.

2.1 Intrathoracic Injection

Materials:

e 3-5 day old female Aedes aegypti mosquitoes

« Eilat virus stock (titered)

e Microinjector system with a calibrated glass needle

e CO2 or cold plate for mosquito anesthesia

e Stereomicroscope

Procedure:

» Anesthetize mosquitoes using CO2 or by placing them on a cold plate.

o Place the anesthetized mosquitoes on a chilled surface under a stereomicroscope.

» Load the microinjector needle with the Eilat virus stock, diluted in PBS to the desired
concentration (e.g., 107 PFU/mL).
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Carefully insert the needle into the thorax of the mosquito.

Inject a precise volume (e.g., 69 nL) of the virus suspension.

Transfer the injected mosquitoes to a recovery cage with access to a 10% sucrose solution.

Maintain the mosquitoes at 28°C with a 12:12 hour light:dark cycle.

Collect mosquitoes at desired time points post-infection for analysis.
2.2 Oral Feeding

Materials:

3-5 day old female Aedes aegypti mosquitoes (starved for 24 hours)

Eilat virus stock (titered)

Defibrinated sheep or chicken blood

ATP (final concentration 1 mM)

Membrane feeding system

Procedure:

Prepare the infectious blood meal by mixing the Eilat virus stock with the blood to achieve
the desired final virus concentration (e.g., 107 PFU/mL).

e Add ATP to the blood meal to stimulate feeding.

o Load the infectious blood meal into the membrane feeding system, maintained at 37°C.
» Allow the mosquitoes to feed for at least 1 hour.

e Remove non-engorged mosquitoes.

» Transfer the engorged mosquitoes to a new cage with access to a 10% sucrose solution.
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e Maintain the mosquitoes at 28°C with a 12:12 hour light:dark cycle.

o Collect mosquitoes at desired time points post-infection for analysis.

Protocol 3: Quantification of Viral Load and Immune
Gene Expression

Objective: To quantify Eilat virus titers and the expression of key immune genes in infected
mosquitoes using qPCR.

3.1 RNA Extraction

Materials:

¢ Infected and control mosquitoes

e TRIzol reagent or a commercial RNA extraction kit

e Homogenizer (e.g., bead beater)

e Chloroform

¢ Isopropanol

e 75% Ethanol

» Nuclease-free water

e DNase |

Procedure:

e Homogenize individual or pooled mosquitoes in 1 mL of TRIzol reagent.
 Incubate the homogenate for 5 minutes at room temperature.

e Add 200 pL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at
room temperature.

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Centrifuge at 12,000 x g for 15 minutes at 4°C.

o Transfer the upper aqueous phase to a new tube.

o Precipitate the RNA by adding 500 uL of isopropanol and incubate for 10 minutes at room
temperature.

o Centrifuge at 12,000 x g for 10 minutes at 4°C.

o Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

e Centrifuge at 7,500 x g for 5 minutes at 4°C.

o Discard the supernatant and air-dry the pellet for 5-10 minutes.

o Resuspend the RNA in nuclease-free water.

o Treat the RNA with DNase | to remove any contaminating genomic DNA.

e Quantify the RNA concentration and assess its purity using a spectrophotometer.

3.2 Quantitative Real-Time PCR (qRT-PCR)

Materials:

o Extracted RNA

» Reverse transcriptase kit

e SYBR Green or probe-based gPCR master mix

o Gene-specific primers (see Table 4)

e PCR instrument

Procedure:

o Synthesize cDNA from 1 pg of total RNA using a reverse transcriptase kit according to the
manufacturer's instructions.
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e Set up the gPCR reaction with the appropriate master mix, primers, and cDNA template.

e Run the gPCR program with an initial denaturation step, followed by 40 cycles of
denaturation, annealing, and extension.

¢ Include a melt curve analysis for SYBR Green-based assays to ensure primer specificity.

o Calculate the viral load by comparing the Cq values to a standard curve of known virus
concentrations.

o Calculate the relative expression of immune genes using the 2-AACt method, normalizing to
a stable housekeeping gene (e.g., RPS17 or Actin).

Table 4: qPCR Primers for Aedes aegypti Inmune Genes

Forward Reverse
Gene Pathway . . Reference
Primer (5' - 3') Primer (5' - 3')
] GAGGAAGTGG TCGGTTTCTTC
Dcr2 RNAI
AAGCAGATGC CTCTCGTTC
AAGGAGGAAC TTGCTGTGGTT
Ago2 RNAI
GCCAAAAATC GTTCTGGTC
GCTATCCGGTT TCGTTCCTTGT
REL1 Toll
CGTTTCTTC TGTCCTTCA
GCGAGATTGG TCTTCTTGTCG
Cactus Toll
AGGAAGAGTT TCGTCCTTC
ATGAAGCTCGT TTAATCGCTGC
Vago Jak-STAT
GAAAGAGCTG TCATCTGCATC
) CACTCCCAGGT GGACACTTCC
RPS17 Housekeeping
CCGTGGTAT GGCACGTAGT

Protocol 4: RNAi-Mediated Gene Silencing in

Mosquitoes
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Obijective: To silence the expression of specific immune genes to study their role in controlling
Eilat virus infection.

4.1 dsRNA Synthesis

Materials:

cDNA from Aedes aegypti

Gene-specific primers with T7 promoter sequences appended

PCR reagents

In vitro transcription kit (T7)

RNA purification kit

Procedure:

» Amplify a 300-500 bp region of the target gene using PCR with primers containing the T7
promoter sequence (TAATACGACTCACTATAGGG) at the 5' end of both the forward and
reverse primers.

o Purify the PCR product.

o Use the purified PCR product as a template for in vitro transcription using a T7 RNA
polymerase kit to synthesize dsRNA.

o Purify the dsRNA and anneal by heating to 95°C for 5 minutes and slowly cooling to room
temperature.

 Verify the integrity of the dsRNA on an agarose gel.

¢ Quantify the dsRNA concentration.

4.2 dsRNA Injection and Viral Challenge

Procedure:
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« Inject 3-day old female mosquitoes with 1-2 pug of dsRNA targeting the gene of interest or a
control dsRNA (e.g., targeting GFP).

 Incubate the mosquitoes for 3-4 days to allow for gene silencing.
» Confirm gene knockdown in a subset of mosquitoes by qRT-PCR.

+ Challenge the gene-silenced mosquitoes and control mosquitoes with Eilat virus via
intrathoracic injection or oral feeding as described in Protocol 2.

¢ At various time points post-infection, collect mosquitoes and quantify the viral load to
determine the effect of gene silencing on Eilat virus replication.

Visualization of Pathways and Workflows
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Caption: Mosquito antiviral signaling pathways activated by Eilat virus.
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Caption: Workflow for studying mosquito immune responses to Eilat virus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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